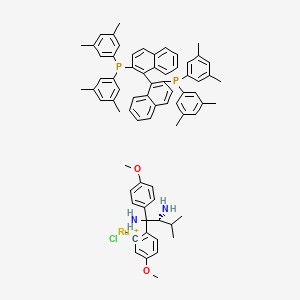
3',5'-Dichloro-2'-methylphenacyl chloride
Vue d'ensemble
Description
3’,5’-Dichloro-2’-methylphenacyl chloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a phenacyl chloride structure, making it a versatile reagent in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-2’-methylphenacyl chloride typically involves the chlorination of 2’-methylphenacyl chloride. This process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3’ and 5’ positions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of 3’,5’-Dichloro-2’-methylphenacyl chloride may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial processes also emphasize safety measures to handle chlorine gas and other hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 3’,5’-Dichloro-2’-methylphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding ketones or reduced to yield alcohols.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include substituted phenacyl derivatives.
Oxidation: Products include ketones.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
3’,5’-Dichloro-2’-methylphenacyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted phenacyl derivatives.
Biology: The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its use in developing new drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which 3’,5’-Dichloro-2’-methylphenacyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways depend on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the compound acts as an electrophile, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
- 3,5-Dichloro-2-methylphenylboronic acid
- 3,5-Dichlorobenzoyl chloride
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Comparison: 3’,5’-Dichloro-2’-methylphenacyl chloride is unique due to its specific substitution pattern and reactivity. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in various chemical reactions. Its structure allows for targeted modifications, making it a valuable reagent in both research and industrial applications.
Propriétés
IUPAC Name |
2-chloro-1-(3,5-dichloro-2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O/c1-5-7(9(13)4-10)2-6(11)3-8(5)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYQJDCEXDVVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Cl)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)








